molecular formula C9H10O5 B3277786 2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester CAS No. 66533-46-8

2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester

Cat. No.: B3277786
CAS No.: 66533-46-8
M. Wt: 198.17 g/mol
InChI Key: MNIVBCIIYSVEDV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester (C₉H₁₀O₅, MW: 186.16 g/mol) is a substituted pyranone derivative characterized by:

  • A 2-oxo-2H-pyran core.
  • A hydroxy group at position 2.
  • A methyl group at position 6.
  • An ethyl ester functional group at the carboxylic acid moiety (C-5) .

This compound’s structural features influence its physicochemical behavior. The ethyl ester group contributes to lipophilicity, while the methyl substituent at C-6 may sterically hinder certain reactions.

Applications are inferred from analogs:

  • Phytochemical relevance: Pyranone derivatives are frequently identified in plant extracts, suggesting roles in natural product chemistry .
  • Pharmaceutical intermediates: Ethyl ester derivatives of pyranones are common precursors for drug development, such as anti-inflammatory or antimicrobial agents .

Properties

IUPAC Name

ethyl 4-hydroxy-2-methyl-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-3-13-9(12)8-5(2)14-7(11)4-6(8)10/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIVBCIIYSVEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716163
Record name Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66533-46-8
Record name Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester (CAS No. 66533-46-8) is an organic compound characterized by a pyran ring structure with distinct functional groups, including a carboxylic acid and an ethyl ester. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O4, with a molecular weight of approximately 196.1999 g/mol. Its structure significantly influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H12O4
Molecular Weight196.1999 g/mol
CAS Registry Number66533-46-8

Antioxidant Activity

Research has demonstrated that derivatives of 2H-Pyran-5-carboxylic acid exhibit significant antioxidant properties. For instance, studies indicate that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The free radical scavenging capacity can be quantitatively assessed using assays such as the DPPH assay.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, which may lead to reduced expression of inflammatory mediators.

Anticancer Properties

Several derivatives of 2H-Pyran-5-carboxylic acid have been identified as potent inducers of apoptosis in cancer cell lines. For example, a study reported the discovery of a derivative that induced apoptosis in T47D breast cancer cells with an EC50 value of 0.08 µM, demonstrating a high level of potency compared to other compounds tested .

Case Studies

  • Apoptosis Induction in Cancer Cells
    • A study highlighted the compound's role as an apoptosis inducer through structure-activity relationship (SAR) analysis. The derivative was found to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Antioxidant Potential
    • In a comparative study involving various pyran derivatives, the antioxidant activity was measured using DPPH assays. Results indicated that the ethyl ester derivative exhibited superior scavenging activity compared to other analogs, making it a candidate for further therapeutic exploration .

Synthesis and Derivatives

The synthesis of 2H-Pyran-5-carboxylic acid derivatives can be achieved through various methods, including multicomponent reactions and tandem processes that allow for structural modifications. These synthetic routes enable the development of compounds with tailored biological activities.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2H-pyran compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate has been studied for its potential as an antimicrobial agent against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, making it a candidate for antibiotic development .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases like arthritis and asthma .

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively, leading to investigations into its use as a natural pesticide. Studies indicate that derivatives of pyran compounds can act as insect repellents or growth regulators in plants, enhancing crop yield and pest resistance .

Polymer Synthesis

Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate has been explored in polymer chemistry for synthesizing biodegradable polymers. Its incorporation into polymer matrices improves mechanical properties while maintaining environmental sustainability due to its biodegradable nature .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong potential for developing new antibacterial agents .

Case Study 2: Agricultural Use

In agricultural trials, formulations containing ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate were tested for their efficacy as natural pesticides. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a sustainable alternative to synthetic pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their differentiating features:

Compound Name Molecular Formula MW (g/mol) Key Substituents logP* Notable Properties/Applications
Target compound C₉H₁₀O₅ 186.16 4-OH, 6-Me, 5-ethyl ester ~0.5 (est.) Higher polarity; potential bioactive precursor
2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester C₁₀H₁₂O₄ 196.20 4-Me, 6-Me, 5-ethyl ester 1.433 Increased lipophilicity; used in HPLC studies
2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester C₇H₆O₄ 154.12 No substituents; 5-methyl ester 0.489 Simpler structure; lower molecular weight
2H-Pyran-5-carboxylic acid, 3-ethyl-4-hydroxy-6-methyl-2-oxo-, ethyl ester C₁₁H₁₄O₅ 226.23 3-Et, 4-OH, 6-Me, 5-ethyl ester 1.8 (est.) Enhanced steric bulk; synthetic intermediate
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate C₂₃H₂₁NO₅ 391.42 3-Aminoacyl, 6-Ph, 5-ethyl ester 3.2 (est.) Drug discovery candidate; aromatic interactions

*logP values are experimental (where available) or estimated using Crippen/VCCLAB tools.

Impact of Substituents on Properties

  • Hydroxy vs. Methyl at C-4 : The target compound’s 4-OH group increases hydrogen-bonding capacity compared to the 4,6-dimethyl analog (logP 1.433 → ~0.5), improving aqueous solubility but reducing membrane permeability .
  • Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., target compound vs. C₇H₆O₄ analog), affecting bioavailability .
  • Aromatic vs. Aliphatic Substituents : Phenyl or benzoyl groups (e.g., ) drastically increase molecular weight and logP, favoring binding to hydrophobic enzyme pockets.

Stability and Reactivity

  • Hydroxy Group Reactivity : The 4-OH group in the target compound may undergo acetylation or glycosylation, unlike the 4-Me group in analogs .
  • Ester Hydrolysis : Ethyl esters are less prone to hydrolysis than methyl esters under physiological conditions, enhancing metabolic stability .

Pharmacological and Industrial Relevance

  • 4,6-Dimethyl analog (CAS 3385-34-0) : Used in HPLC method development due to predictable retention times .
  • 3-Ethyl-4-hydroxy analog (CAS 117867-31-9) : Serves as a synthetic intermediate for complex heterocycles .
  • Phenyl-substituted analogs (e.g., ) : Explored in anticancer and anti-inflammatory research due to aromatic pharmacophores.

Q & A

Q. What are the primary synthetic routes for 2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester?

Methodological Answer:

  • Multicomponent reactions : This compound can be synthesized via one-pot reactions involving ethyl acetoacetate, aldehydes, and other nucleophiles (e.g., malononitrile) in the presence of ionic liquid catalysts like [2-aminobenzoato][PF6], which enhance reaction efficiency and yield .
  • Esterification : Direct esterification of the parent carboxylic acid using phenethyl alcohol derivatives with coupling agents such as EDC·HCl and DMAP in dichloromethane, followed by purification via flash chromatography .

Q. How is the compound characterized structurally?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl, hydroxyl, ester groups). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions, especially for tautomeric forms .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
  • Degradation analysis : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% humidity) to identify decomposition products like the free carboxylic acid or hydroxylated derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives with varying substituents?

Methodological Answer:

  • Electrophilic substitution : Substituents at the 4-hydroxy position (e.g., trifluoromethyl) require careful control of reaction pH to avoid side reactions. For example, using phosphoryl oxychloride (POCl3_3) as a catalyst for cyclization improves regioselectivity .
  • Kinetic vs. thermodynamic control : Competing pathways in multicomponent reactions can lead to different tautomers or regioisomers. Computational modeling (DFT) predicts dominant products under varying conditions .

Q. What computational tools are used to predict bioactivity or reactivity?

Methodological Answer:

  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxo group at position 2 is a key electron-deficient site for nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Derivatives with extended conjugation (e.g., acrylate groups) show enhanced binding affinity in silico .

Q. How can contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent 1H^1H-NMR shifts in DMSO-d6_6 .
  • Isotopic labeling : Use 18O^{18}O-labeled water to trace oxo group exchange in mass spectrometry, confirming the stability of the lactone ring .

Q. What strategies optimize purity for pharmacological assays?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane (8:2) to remove polar impurities. Monitor purity via melting point analysis and 1H^1H-NMR integration .
  • Chiral separation : For enantiomeric derivatives, employ chiral HPLC columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester
Reactant of Route 2
2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester

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